Moschamin

Übersicht

Beschreibung

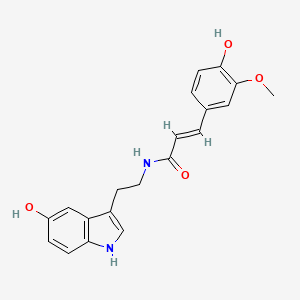

Moschamine is a natural product isolated from the leaves of the tree Myroxylon balsamum, also known as balsam of Peru. The tree is native to Central and South America, and is widely used in the perfume industry. Moschamine is a triterpenoid, and has been studied extensively for its potential medicinal properties. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, and has been used to treat a variety of ailments, including skin diseases, gastrointestinal disorders, and even cancer.

Wissenschaftliche Forschungsanwendungen

Serotonerge Aktivität und antioxidative Eigenschaften

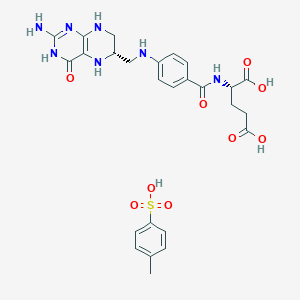

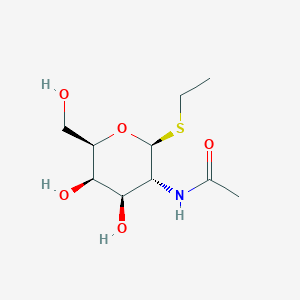

Moschamin wurde nachgewiesen, serotonerge Aktivität aufzuweisen, die entscheidend für die Entwicklung und den Verlauf verschiedener menschlicher Krankheiten wie Entzündungen, Fettleibigkeit, Bluthochdruck, Verhalten und kognitive Dysfunktion ist {svg_1}. Es zeigt auch antioxidative Aktivitäten, die wichtig sind, um oxidativen Stress bei verschiedenen pathologischen Zuständen zu bekämpfen {svg_2}.

Entzündungshemmende Wirkungen

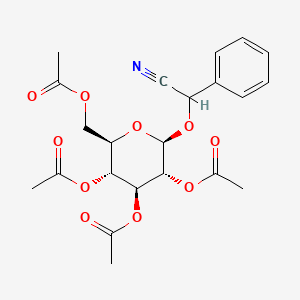

Studien haben gezeigt, dass this compound als COX-Inhibitor wirken kann, was für die Reduzierung von Entzündungen von Bedeutung ist. Diese Eigenschaft ist besonders relevant im Zusammenhang mit Krankheiten, bei denen Entzündungen eine Schlüsselrolle spielen, wie z. B. Arthritis und andere entzündliche Erkrankungen {svg_3}.

Neuroprotektives Potenzial

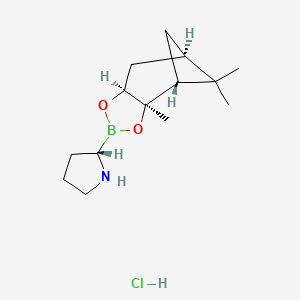

N-Feruloylserotonin hat sich als vielversprechend im Bereich des Neuro-schutzes erwiesen, insbesondere im Zusammenhang mit der Alzheimer-Krankheit. Es schwächt den neuronalen oxidativen Stress und die Apoptose in menschlichen Neuroblastomzellen, die mit Amyloid-beta behandelt werden, was auf eine potenzielle Rolle bei der Eindämmung neurodegenerativer Erkrankungen hindeutet {svg_4}.

Immunmodulatorische Wirkungen

Die Verbindung wurde mit Methotrexat, einem Standard in der Therapie der rheumatoiden Arthritis, hinsichtlich ihrer Auswirkungen auf den Schweregrad der experimentellen Arthritis verglichen. Es hat gezeigt, dass es die Expression wichtiger proinflammatorischer Marker moduliert, was auf sein Potenzial als Immunmodulator hindeutet {svg_5}.

Antikrebsaktivitäten

Die pharmakologischen Anwendungen von this compound erstrecken sich auf Antikrebswirkungen. Seine Rolle bei der Hemmung des Zellwachstums und der Induktion der Apoptose in Krebszellen wird derzeit untersucht, was einen möglichen Weg für die Krebstherapie eröffnet {svg_6}.

Knorpelschutz

N-Feruloylserotonin wurde gefunden, die Expression von Matrix-Metalloproteinasen zu unterdrücken, die an der Knorpeldegradierung beteiligt sind. Dies deutet auf seine Verwendung beim Schutz vor Knorpeldegradierung bei Krankheiten wie Osteoarthritis hin {svg_7}.

Wirkmechanismus

Target of Action

Moschamine, also known as N-Feruloylserotonin, is an alkaloid and polyphenol found in safflower seeds . It has been found to suppress the expression of matrix metalloproteinases MMP3/13 and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS), thus attenuating cartilage degradation . It is also a selective FAAH inhibitor that inhibits [H]-AEA uptake and cell proliferation at low concentrations .

Mode of Action

The compound interacts with its targets, primarily the matrix metalloproteinases and FAAH, to inhibit their activity. This results in the suppression of cartilage degradation and cell proliferation .

Biochemical Pathways

The biosynthetic pathway of N-Feruloylserotonin has been reported. In plants, the enzyme anthranilate synthase (AS) modulates the production or suppression of tryptophan from chorismate. Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) into tryptamine . This tryptamine is then hydroxylated into serotonin, which is the precursor to N-Feruloylserotonin .

Pharmacokinetics

Its solubility in dmso is known to be 100 mg/ml , which may impact its bioavailability

Result of Action

The primary result of Moschamine’s action is the attenuation of cartilage degradation, which is achieved by suppressing the expression of matrix metalloproteinases . It also ameliorates atherosclerosis

Biochemische Analyse

Biochemical Properties

Moschamine interacts with various enzymes, proteins, and other biomolecules. It is part of the dimeric natural product montamine, which was originally reported as two N-feruloylserotonin (moschamine) units linked by a nitrogen–nitrogen bond . This suggests that moschamine plays a role in biochemical reactions involving these compounds.

Cellular Effects

Moschamine has been found to exert significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of glioblastoma cells via cell cycle arrest and apoptosis . This indicates that moschamine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of moschamine involves its interaction with various biomolecules. It has been suggested that moschamine activates the intrinsic pathway of apoptosis via dysregulation of the mitochondrial membrane potential . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKJYWENWLOMY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172925 | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

193224-22-5, 68573-23-9 | |

| Record name | Feruloylserotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193224-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Feruloyl serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193224225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRYPTAMINE, N-FERULOYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Feruloyl Serotonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FERULOYL SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PP8322487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115 - 117 °C | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)